![molecular formula C17H16BrFN4O2 B3005263 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309589-78-2](/img/structure/B3005263.png)
4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a bromophenyl group and a fluoropyrimidinyl group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and fluoropyrimidinyl intermediates, followed by their coupling with a piperazine derivative. Common reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques like continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) replace the bromine atom, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Wirkmechanismus
The mechanism of action of 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluoropyrimidinyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in reduced inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one include:
4-[3-(2-Chlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
4-[3-(2-Bromophenyl)propanoyl]-1-(5-chloropyrimidin-2-yl)piperazin-2-one: Substitution of fluorine with chlorine in the pyrimidine ring can affect the compound’s pharmacokinetic properties.
4-[3-(2-Bromophenyl)propanoyl]-1-(5-methylpyrimidin-2-yl)piperazin-2-one: The presence of a methyl group instead of fluorine can influence the compound’s stability and interaction with biological targets.
Biologische Aktivität
4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a bromophenyl group and a fluoropyrimidinyl group. These structural elements contribute to its pharmacological properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromophenyl and fluoropyrimidinyl substituents enhance the compound's binding affinity, potentially modulating various biological pathways. Notably, it may inhibit enzyme activity or block receptor signaling, leading to effects such as reduced inflammation or inhibition of cancer cell proliferation.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anti-inflammatory Activity : Research indicates that the compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. The interaction with specific signaling pathways associated with tumor growth is under investigation.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Inhibits cytokine production | |
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against various bacterial strains |
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound on breast cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis. Additionally, it was found to inhibit the migration of cancer cells, suggesting potential for use in metastasis prevention.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of Bromophenyl Propanoyl Intermediate : Acylation reactions are typically employed.
- Coupling with Piperazine : The final step involves coupling the piperazine derivative with the previously synthesized intermediates.
These synthetic routes are optimized for yield and purity, making the compound accessible for further research.
Eigenschaften
IUPAC Name |
4-[3-(2-bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN4O2/c18-14-4-2-1-3-12(14)5-6-15(24)22-7-8-23(16(25)11-22)17-20-9-13(19)10-21-17/h1-4,9-10H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHDIUMVPPOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2Br)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.